molecular formula C9H15N3 B13863285 N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine

N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine

Cat. No.: B13863285
M. Wt: 165.24 g/mol
InChI Key: VOVNYQGVLGLPMI-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylpyrazol-3-yl)methyl]cyclopropanamine is a heterocyclic amine featuring a cyclopropane ring linked via a methyl group to a pyrazole moiety substituted at the 2- and 5-positions with methyl groups. The compound’s structure combines the unique electronic effects of the pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) with the steric and electronic constraints of the cyclopropane ring.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine

InChI

InChI=1S/C9H15N3/c1-7-5-9(12(2)11-7)6-10-8-3-4-8/h5,8,10H,3-4,6H2,1-2H3

InChI Key

VOVNYQGVLGLPMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine typically involves the alkylation of pyrazoles with cyclopropylmethyl halides. One common method includes the use of t-BuOK/THF as a base and solvent, respectively . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The pyrazole moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between the target compound and selected analogs:

Compound Name Key Structural Features Molecular Formula Molecular Weight Functional Groups Stability/Reactivity Notes
N-[(2,5-Dimethylpyrazol-3-yl)methyl]cyclopropanamine 2,5-Dimethylpyrazole + cyclopropanamine C₉H₁₅N₃ 165.24 Pyrazole, primary amine Likely stable; cyclopropane may enhance reactivity
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitrophenyl + cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 Nitro, primary amine Stable under storage; decomposes to NOₓ/CO when heated
Methyl (1,3-Dimethylpyrazol-5-yl)acetate 1,3-Dimethylpyrazole + methyl ester C₈H₁₂N₂O₂ 168.19 Pyrazole, ester IR C=O stretch at 1742 cm⁻¹; solvent-dependent synthesis (53% yield in methanol)
5-Amino-3-hydroxy-1H-pyrazol-1-yl thiophene derivatives Pyrazole + thiophene + amino/hydroxy groups Varies Varies Amino, hydroxy, cyano, ester Sensitive to hydrolysis; used in heterocyclic synthesis

Electronic and Steric Effects

  • Pyrazole vs. Phenyl Rings : The pyrazole ring in the target compound introduces electron-deficient character due to its two nitrogen atoms, contrasting with the electron-withdrawing nitro group in the phenyl analog . This difference may influence binding affinities in biological systems or catalytic applications.

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